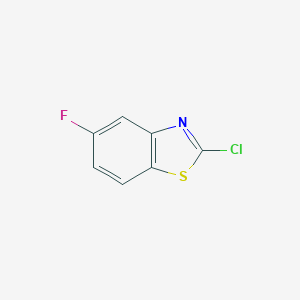![molecular formula C8H8F3N3 B142564 N-[4-(trifluoromethyl)phenyl]guanidine CAS No. 130066-24-9](/img/structure/B142564.png)
N-[4-(trifluoromethyl)phenyl]guanidine
Descripción general
Descripción
N-[4-(trifluoromethyl)phenyl]guanidine is a chemical compound that features a guanidine functional group attached to a phenyl ring substituted with a trifluoromethyl group. This structural motif is common in various guanidine derivatives that exhibit a range of biological and chemical properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the guanidine moiety.
Synthesis Analysis
The synthesis of guanidine derivatives often involves the condensation of amines with cyanamide or the reaction of amides with phosphorus pentasulfide. For instance, the synthesis of N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N'-(2-trifluoromethyl-phenyl)-guanidine was achieved through a series of reactions confirmed by IR, MS, 1H NMR, and elemental analysis . Similarly, other guanidine derivatives have been synthesized through various methods, including the reaction of guanidine with different acids to form energetic salts , and the condensation of triaminoguanidine with aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of guanidine derivatives is often characterized by X-ray diffraction, NMR spectroscopy, and other analytical techniques. For example, the crystal structure of a guanidine derivative with a pyrimidinyl substituent was determined by X-ray diffraction, revealing the geometry and conformation of the molecule . The influence of substituents on the guanidine moiety, such as the trifluoromethyl group, can be significant, affecting the planarity and electronic distribution within the molecule .
Chemical Reactions Analysis
Guanidine derivatives can undergo various chemical reactions, including protonation to form salts , cyclocondensation , and reactions with aldehydes to form Schiff bases . The presence of the trifluoromethyl group can affect the reactivity of the guanidine, potentially leading to selective reactions and the formation of novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives, such as solubility, thermal stability, and sensitivity to external stimuli, are crucial for their potential applications. For instance, the methanesulfonate salt of a guanidine derivative exhibited excellent water solubility and anti-arrhythmia activity . The thermal and energetic properties of guanidine salts have been investigated, with some showing characteristics typical of secondary explosives . The introduction of substituents like the trifluoromethyl group can significantly alter these properties, making them suitable for various applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : The compound 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, a derivative of N-[4-(trifluoromethyl)phenyl]guanidine, has been synthesized and evaluated for its antibacterial activity .
- Methods : The compound was synthesized using aniline as a starting compound. The newly synthesized compounds were characterized by spectral analysis .
- Results : The compound exhibited high antibacterial activity .
-
DNA-Groove Binders
- Field : Biochemistry
- Application : Regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, which are related to N-[4-(trifluoromethyl)phenyl]guanidine, have been synthesized and studied for their ability to bind with DNA .
- Methods : The compounds were synthesized through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
- Results : The compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .
-
Raw Material in Organic Synthesis
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been designed and synthesized for their potency as antimicrobial agents .
- Results : Several of these novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms .
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been designed and synthesized for their potency as antimicrobial agents .
- Results : Several of these novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
-
Agrochemical and Pharmaceutical Ingredients
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, which are related to N-[4-(trifluoromethyl)phenyl]guanidine, are used in the agrochemical and pharmaceutical industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4H,(H4,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNFWMWQNWQIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600495 | |
| Record name | N''-[4-(Trifluoromethyl)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)phenyl]guanidine | |
CAS RN |
130066-24-9 | |
| Record name | N''-[4-(Trifluoromethyl)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



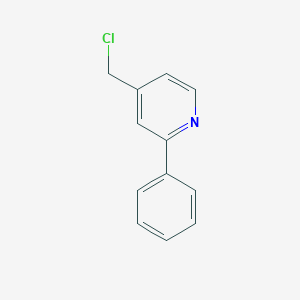
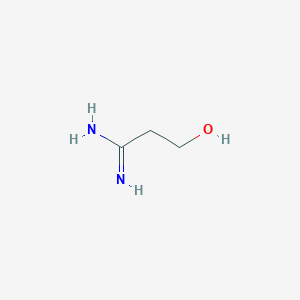
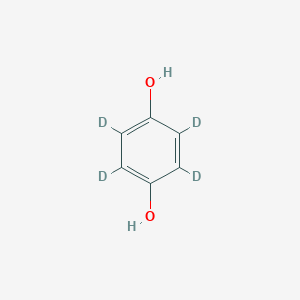
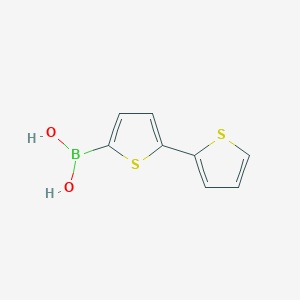
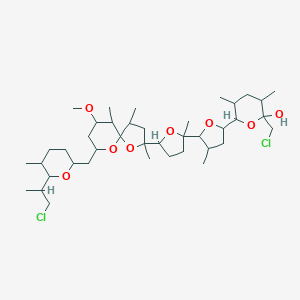


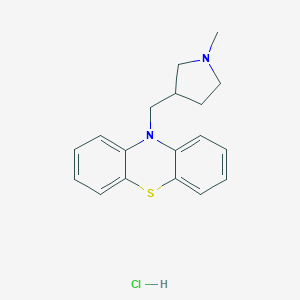
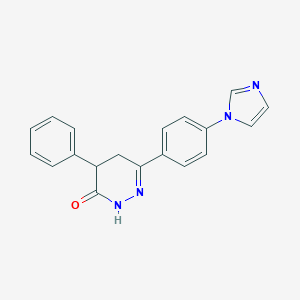
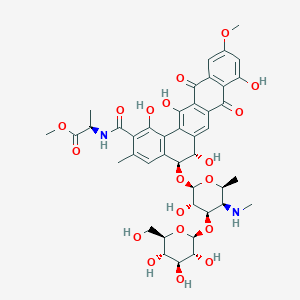

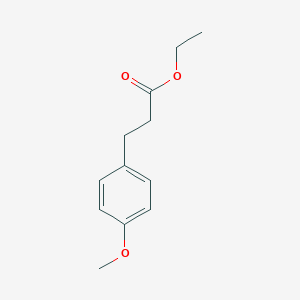
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
